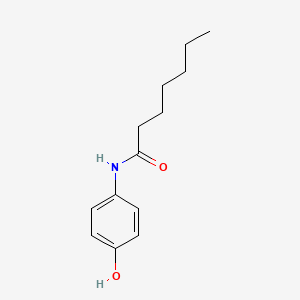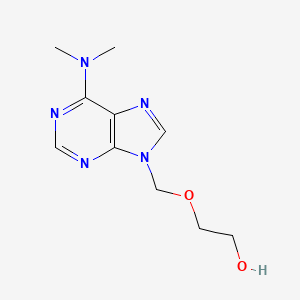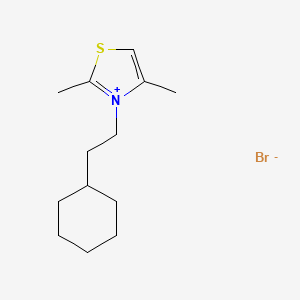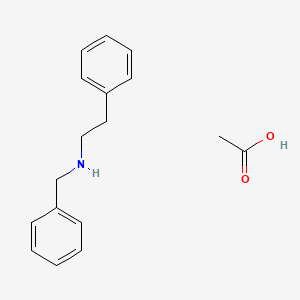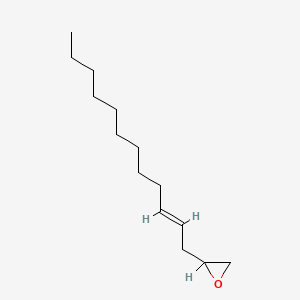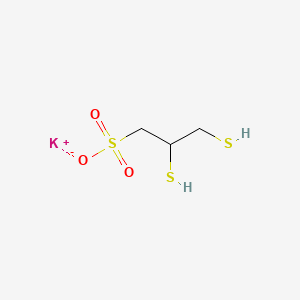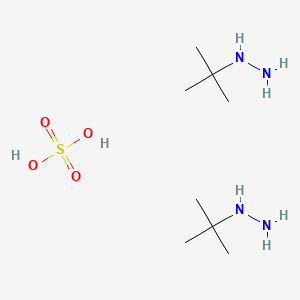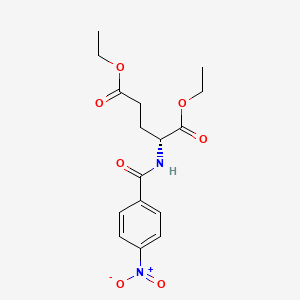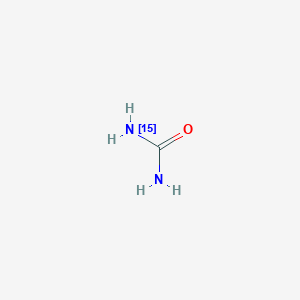
Urea mono N-15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea mono N-15 is a nitrogen-containing compound that is isotopically labeled with nitrogen-15. This labeling makes it particularly useful in various scientific research applications, especially in studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems. Urea itself is a simple organic compound with the formula CO(NH2)2, and the incorporation of nitrogen-15 allows for precise tracking and analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea mono N-15 typically involves the reaction of isotopically labeled ammonia (NH3) with carbon dioxide (CO2) under high pressure and temperature conditions. This process is similar to the industrial synthesis of regular urea but uses nitrogen-15 labeled ammonia as a starting material. The reaction can be represented as follows:
NH315+CO2→CO(NH215)2
Industrial Production Methods
Industrial production of this compound follows a similar process to that of regular urea but requires the use of nitrogen-15 enriched ammonia. The process involves the high-pressure reaction of ammonia and carbon dioxide, followed by crystallization and purification steps to obtain the final product with high isotopic purity.
化学反応の分析
Types of Reactions
Urea mono N-15 undergoes various chemical reactions, including:
Hydrolysis: Urea can be hydrolyzed to produce ammonia and carbon dioxide.
Oxidation: Urea can be oxidized to produce nitrogen oxides and carbon dioxide.
Substitution: Urea can participate in substitution reactions where one or both of the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as urease.
Oxidation: Can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Often involves reagents like isocyanates or carbamoyl chlorides.
Major Products Formed
Hydrolysis: Ammonia and carbon dioxide.
Oxidation: Nitrogen oxides and carbon dioxide.
Substitution: Various substituted urea derivatives depending on the reagents used.
科学的研究の応用
Urea mono N-15 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in studies of nitrogen metabolism and tracing nitrogen pathways in chemical reactions.
Biology: Employed in metabolic studies to trace nitrogen incorporation into proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic tests to measure urea cycle function and nitrogen balance in patients.
Industry: Applied in agricultural research to study nitrogen utilization in plants and soil nitrogen dynamics.
作用機序
The mechanism of action of urea mono N-15 involves its incorporation into various biological and chemical processes where nitrogen is a key component. The nitrogen-15 isotope allows for precise tracking and analysis of nitrogen pathways. In biological systems, urea is metabolized by the enzyme urease, which catalyzes its hydrolysis to ammonia and carbon dioxide. This process is crucial for nitrogen excretion and recycling in living organisms.
類似化合物との比較
Similar Compounds
Urea: The non-labeled version of urea, commonly used in agriculture and industry.
N-Substituted Ureas: Compounds where one or both amine groups are replaced by other functional groups, used in pharmaceuticals and agrochemicals.
Carbamides: A broader class of compounds that includes urea and its derivatives.
Uniqueness
Urea mono N-15 is unique due to its isotopic labeling with nitrogen-15, which allows for detailed studies of nitrogen metabolism and pathways. This makes it particularly valuable in research settings where precise tracking of nitrogen is required.
特性
CAS番号 |
71451-00-8 |
|---|---|
分子式 |
CH4N2O |
分子量 |
61.049 g/mol |
IUPAC名 |
amino(azanyl)methanone |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1 |
InChIキー |
XSQUKJJJFZCRTK-VQEHIDDOSA-N |
異性体SMILES |
C(=O)(N)[15NH2] |
正規SMILES |
C(=O)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


